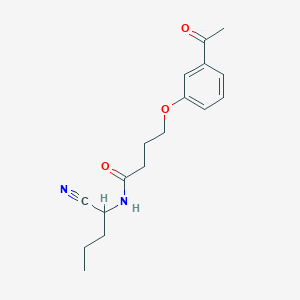
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide, commonly known as ACPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. ACPB is a member of the amide family and is synthesized through a multi-step process that involves the reaction of several chemical reagents.
Aplicaciones Científicas De Investigación
ACPB has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, ACPB has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, ACPB has been investigated for its potential use as a drug delivery vehicle due to its ability to form stable complexes with a variety of drugs. In material science, ACPB has been studied for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers.
Mecanismo De Acción
The exact mechanism of action of ACPB is not fully understood, but it is believed to act through the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. ACPB has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
ACPB has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, ACPB has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting that it may have potential applications in the treatment of type 2 diabetes. ACPB has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of several types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ACPB is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications. Additionally, ACPB has been shown to exhibit good stability and solubility, which makes it a suitable candidate for use in drug delivery applications. However, one of the main limitations of ACPB is its relatively low yield and purity, which can make it difficult to work with in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on ACPB. One area of interest is the development of new pain medications based on ACPB, either as standalone drugs or as drug delivery vehicles. Additionally, further research is needed to fully understand the mechanism of action of ACPB and its potential applications in the treatment of type 2 diabetes and cancer. Finally, there is potential for further research into the use of ACPB as a polymer additive, particularly in the development of high-performance materials.
Métodos De Síntesis
The synthesis of ACPB involves a multi-step process that begins with the reaction of 3-acetylphenol with butyryl chloride to produce 4-(3-acetylphenoxy)butyric acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 1-cyanobutane to produce ACPB. The yield of this process is typically around 50%, and the purity of the final product can be increased through recrystallization or other purification methods.
Propiedades
IUPAC Name |
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-6-15(12-18)19-17(21)9-5-10-22-16-8-4-7-14(11-16)13(2)20/h4,7-8,11,15H,3,5-6,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBCXPYCSGCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCOC1=CC=CC(=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

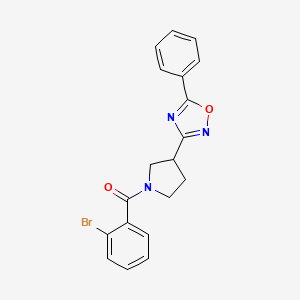

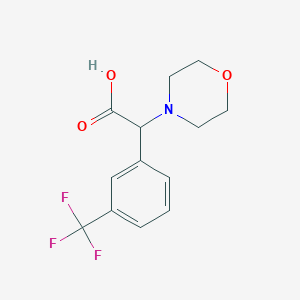
![4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2687327.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
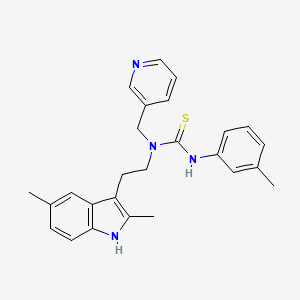
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2687331.png)
![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687332.png)
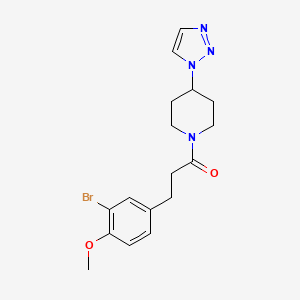
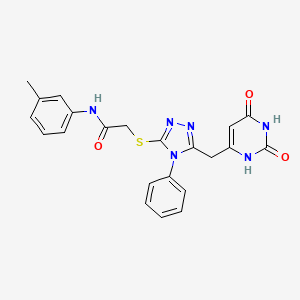
![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2687339.png)
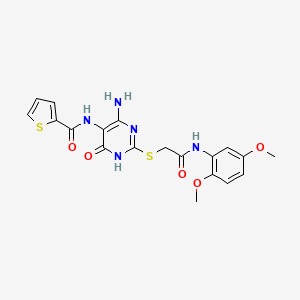
![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide](/img/structure/B2687341.png)
